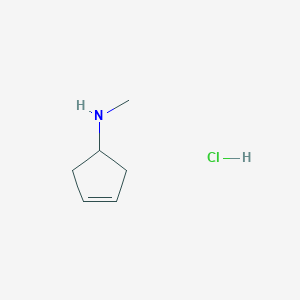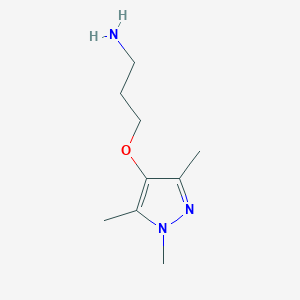
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . This compound features a pyrazole ring substituted with three methyl groups and an amine group attached via a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism of action of 3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: This compound features a boronic acid group instead of the amine group.
N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but with an additional methyl group on the nitrogen atom.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine: Similar structure but lacks the oxygen atom in the propyl chain.
Uniqueness
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine is unique due to the presence of the oxygen atom in the propyl chain, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its applications and properties.
属性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
3-(1,3,5-trimethylpyrazol-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-7-9(13-6-4-5-10)8(2)12(3)11-7/h4-6,10H2,1-3H3 |
InChI 键 |
KCNVJYIAHNBXPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


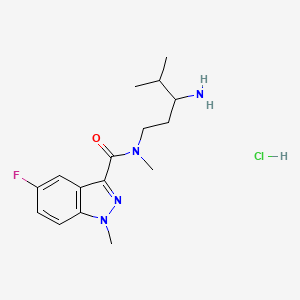
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)

![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)

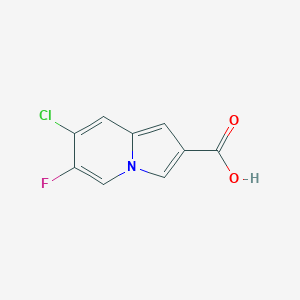
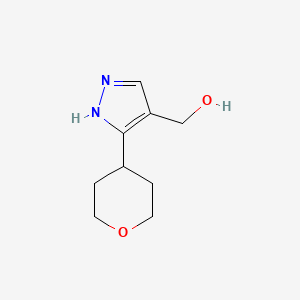
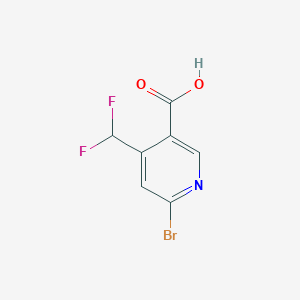
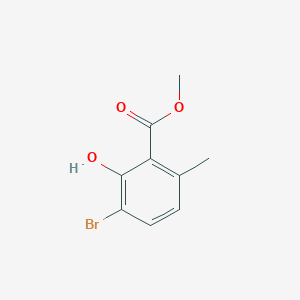
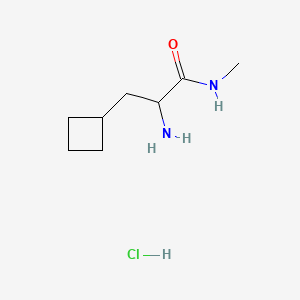
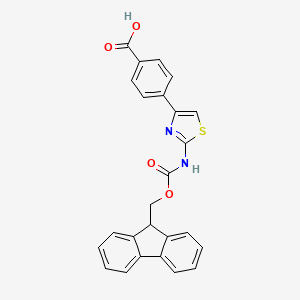
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)

